Aculeoside B
Description
Aculeoside B is a bisdesmosidic spirostanol saponin isolated from the underground parts of Ruscus aculeatus (butcher’s broom). Its structure comprises a spirostane aglycone (neoruscogenin) with two sugar chains: one attached at the C-1 hydroxyl group and another at the C-24 position (Figure 1) . This compound was first characterized in 1998 using advanced spectroscopic techniques, including 1D/2D NMR and high-resolution mass spectrometry (HRMS) . This compound belongs to a broader class of steroidal saponins, which are recognized for their diverse pharmacological activities, including anti-inflammatory, venotonic, and enzyme inhibitory properties .
Properties
CAS No. |
214056-88-9 |
|---|---|
Molecular Formula |
C57H88O27 |
Molecular Weight |
1205.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4-diacetyloxy-5-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(1S,2S,3'S,4S,5'R,6S,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethyl-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C57H88O27/c1-21-13-37(81-51-44(69)42(67)40(65)33(17-58)77-51)57(73-19-21)22(2)38-32(84-57)16-31-29-10-9-27-14-28(63)15-36(56(27,8)30(29)11-12-55(31,38)7)80-54-50(49(76-26(6)62)47(75-25(5)61)35(79-54)20-72-24(4)60)83-53-46(71)48(39(64)23(3)74-53)82-52-45(70)43(68)41(66)34(18-59)78-52/h9,21-23,28-54,58-59,63-71H,10-20H2,1-8H3/t21-,22+,23+,28-,29-,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47+,48-,49+,50-,51+,52+,53+,54+,55+,56+,57+/m1/s1 |
InChI Key |
YWDANXPOTPLHIH-IWCGVCDDSA-N |
SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC8C(C(C(C(O8)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1)OC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)C)OC1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC8C(C(C(C(O8)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1)OC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
aculeoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues within the Ruscus Genus
Aculeoside A
- Structural Similarities : Shares the same aglycone (neoruscogenin) as Aculeoside B.
- Key Differences: The glycosylation pattern differs; Aculeoside A features a 6-deoxy-D-glycero-L-ido-hexose-L-arabinopyranosyl chain at C-24, whereas this compound has a distinct bisdesmosidic arrangement with additional rhamnose and arabinose units .
- Pharmacological Contrast : Aculeoside A exhibits cyclic AMP phosphodiesterase inhibition , while this compound’s bioactivity remains understudied but is hypothesized to target vascular inflammation due to structural parallels with ruscogenin derivatives .
Ruscoponticosides C and D
- Structural Similarities : Derived from neoruscogenin, similar to this compound.
- Key Differences: These compounds are monodesmosidic, with a single sugar chain at C-1. Ruscoponticoside D includes an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl moiety, while this compound’s C-1 chain is more complex .
- Functional Implications: Monodesmosidic saponins like ruscoponticosides typically exhibit lower solubility and altered membrane interaction compared to bisdesmosidic analogues such as this compound .
Broader Spirostanol Saponins in Plants
Diosgenin
- Structural Similarities: Shares the (25R)-spirost-5-en-3β-ol backbone, a hallmark of spirostanol saponins.
- Key Differences : Diosgenin lacks glycosylation, making it an aglycone precursor. In contrast, this compound’s bioactivity is modulated by its sugar moieties, which enhance solubility and receptor binding .
Spilacleosides A and B
- Structural Similarities : Contain a rare 1,3-dioxolane-4-one ring fused to the spirostane core, similar to this compound’s complex oxygenation.
- Key Differences: Spilacleosides feature a (2R,3S)-2,3-dihydroxy-3-methylpentanoic acid substituent, absent in this compound. This structural novelty correlates with unique antifungal and cytotoxic activities .
Comparative Data Table
| Compound | Aglycone | Glycosylation Sites | Sugar Moieties | Biological Activity | Source |
|---|---|---|---|---|---|
| This compound | Neoruscogenin | C-1, C-24 | Rhamnose, Arabinose, Glucose | Potential anti-inflammatory | Ruscus aculeatus |
| Aculeoside A | Neoruscogenin | C-24 | 6-deoxy-D-glycero-L-ido-hexose, Arabinose | cAMP phosphodiesterase inhibition | Ruscus aculeatus |
| Ruscoponticoside D | Neoruscogenin | C-1 | Rhamnose, Arabinose | Membrane stabilization | Ruscus ponticus |
| Diosgenin | Diosgenin | None | N/A | Steroid precursor | Dioscorea spp. |
| Spilacleoside A | Spirostane | C-3, C-24 | 2,3-dihydroxy-3-methylpentanoic acid | Antifungal | Ruscus aculeatus |
Table 1. Structural and functional comparison of this compound with related compounds .
Research Findings and Implications
- Structure-Activity Relationships: The bisdesmosidic nature of this compound enhances its water solubility and bioavailability compared to monodesmosidic analogues like ruscoponticosides .
- Pharmacological Gaps : While Aculeoside A and diosgenin have well-documented roles, this compound’s bioactivity requires further validation through in vivo models, particularly for vascular disorders .
- Synthetic Challenges: The complex glycosylation of this compound complicates synthetic replication, necessitating novel enzymatic or chemoenzymatic strategies .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the initial isolation and structural elucidation of Aculeoside B?
- Methodological Answer : Begin with bioassay-guided fractionation of crude extracts from natural sources (e.g., plant or marine organisms), followed by chromatographic techniques (HPLC, TLC) for purification. Structural elucidation requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to identify functional groups and stereochemistry.
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns for molecular formula confirmation.
- X-ray Crystallography (if applicable): Resolve absolute configuration .
- Data Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural identification | Chemical shifts (ppm), coupling constants (Hz) |
| HR-MS | Molecular formula | m/z, isotopic pattern |
| HPLC | Purity assessment | Retention time, UV-Vis spectra |
Q. How can researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer : Use in vitro models (cell lines, enzyme inhibition assays) aligned with hypothesized mechanisms (e.g., anticancer, anti-inflammatory). For example:
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (IC₅₀ calculation).
- Enzyme Inhibition : Measure IC₅₀ against COX-2 or MMP-8.
- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls. Optimize dose ranges using pilot studies .
Q. What are the key considerations for selecting natural sources of this compound to ensure reproducibility?
- Methodological Answer :
- Source Authentication : Use taxonomic verification (voucher specimens) and geographic metadata.
- Seasonal Variability : Document collection time to account for metabolic fluctuations.
- Extraction Protocols : Standardize solvents (e.g., ethanol vs. methanol), temperatures, and durations .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic properties be systematically resolved?
- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., dosing routes, animal models). Employ in vitro-in vivo correlation (IVIVC) studies using:
- Caco-2 Cell Models : Predict intestinal absorption.
- Microsomal Stability Assays : Assess hepatic metabolism.
- Pharmacokinetic Modeling : Use tools like NONMEM to reconcile discrepancies .
Q. What strategies optimize the total synthesis of this compound to address low yield challenges?
- Methodological Answer :
- Retrosynthetic Analysis : Break down the glycoside structure into aglycone and sugar moieties.
- Glycosylation Conditions : Test promoters (e.g., NIS/TfOH) and protecting groups (e.g., acetyl vs. benzyl).
- Catalytic Asymmetric Synthesis : Explore organocatalysts for stereocontrol.
- Yield Tracking : Tabulate yields at each step to identify bottlenecks .
Q. How should researchers design mechanistic studies to clarify this compound’s dual pro-apoptotic and anti-inflammatory effects?
- Methodological Answer :
- Transcriptomic/Proteomic Profiling : Use RNA-seq or SILAC to identify signaling pathways (e.g., NF-κB vs. p53).
- Knockout Models : CRISPR/Cas9-edited cell lines to validate target genes.
- Temporal Dose-Response : Differentiate acute vs. chronic effects .
Q. What frameworks are effective for prioritizing this compound derivatives in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply the FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Prioritize derivatives with synthetic accessibility.
- Novelty : Focus on understudied modifications (e.g., C-glycosides).
- Relevance : Align with therapeutic gaps (e.g., multidrug-resistant pathogens) .
Methodological Guidelines for Data Reporting
- Experimental Reproducibility : Document solvent purity, instrument calibration, and statistical methods (e.g., ANOVA with post-hoc tests) .
- Data Contradiction Analysis : Use funnel plots or sensitivity analyses to detect bias in published results .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
